An In-depth Technical Guide to Trolox for Researchers
An In-depth Technical Guide to Trolox for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), a water-soluble analog of vitamin E. Renowned for its potent antioxidant properties, Trolox serves as a crucial standard in antioxidant capacity assays and is a valuable tool in studying oxidative stress and related pathologies. This document details its chemical structure, physicochemical properties, and its role in various biological pathways, supplemented with experimental protocols and quantitative data.
Core Concepts: What is Trolox?
Trolox is a synthetic, water-soluble derivative of vitamin E, specifically a chromanol.[1] Unlike the lipid-soluble vitamin E, Trolox's water solubility makes it a versatile antioxidant in a wide range of biological and biochemical applications for mitigating oxidative stress and damage.[2][3] Its chemical structure features a chromanol ring, which is the active antioxidant component, and a carboxylic acid group that imparts water solubility.[1]
The antioxidant activity of Trolox stems from its ability to donate a hydrogen atom from the hydroxyl group on its chromanol ring to reactive oxygen species (ROS), thus neutralizing them.[4] This mechanism is central to its function in protecting cells and biomolecules from oxidative damage.
Chemical Structure
The chemical structure of Trolox is formally known as 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid.
Chemical Formula: C₁₄H₁₈O₄[2]
Molecular Weight: 250.29 g/mol [1]
SMILES: CC1=C(C)C(O)=C(C)C2=C1OC(C)(CCC2)C(O)=O
Quantitative Data
This section presents key quantitative data for Trolox, including its physicochemical properties and its efficacy in various antioxidant and biological assays.
Physicochemical Properties of Trolox
| Property | Value | References |
| Molecular Formula | C₁₄H₁₈O₄ | [2] |
| Molecular Weight | 250.29 g/mol | [1] |
| Melting Point | 187-189 °C | [2] |
| pKa | 3.35 ± 0.20 (Predicted) | [2] |
| Solubility in Water (PBS, pH 7.2) | ~3 mg/mL | [1] |
| Solubility in DMSO | ~20-50 mg/mL | [1][4] |
| Solubility in Ethanol (B145695) | ~30-50 mg/mL | [1][4] |
| UV/Vis. λmax | 291 nm | [1] |
Antioxidant Capacity and Biological Activity of Trolox
The antioxidant capacity of a compound is often expressed as its Trolox Equivalent Antioxidant Capacity (TEAC), which compares its antioxidant potential to that of Trolox. The IC₅₀ value, the concentration of a substance required to inhibit a specific biological or biochemical function by 50%, is another critical measure of its potency.
| Assay/Cell Line | IC₅₀ / TEAC Value | Reference |
| DPPH Radical Scavenging Assay | IC₅₀: 3.77 ± 0.08 µg/mL | [5] |
| ABTS Radical Scavenging Assay | IC₅₀: 2.93 ± 0.03 µg/mL | [5] |
| Hydroxyl Radical (•OH) Scavenging | IC₅₀: 1.12 µM | [6] |
| PTIO•-Scavenging Assay | IC₅₀: 10.2 µM | [6] |
| U87 (Glioblastoma) Cells | IC₅₀: 52.65 ± 1.04 µg/mL (for a related extract) | [7] |
| HeLa (Cervical Cancer) Cells | IC₅₀: 77.60 ± 2.23 µg/mL (for a related extract) | [7] |
| MCF-7 (Breast Cancer) Cells | IC₅₀: 61.02 ± 5.55 µg/mL (for a related extract) | [7] |
Signaling Pathways and Experimental Workflows
This section provides diagrams created using the DOT language to visualize key signaling pathways where Trolox plays a role, as well as a typical experimental workflow.
Inhibition of Lipid Peroxidation in Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Trolox, as a potent antioxidant, can inhibit ferroptosis by scavenging lipid radicals and preventing the propagation of lipid peroxidation.
General Mechanism of Wnt Signaling Inhibition
The Wnt signaling pathway is crucial for cell proliferation and differentiation. Its aberrant activation is linked to various cancers. While the direct molecular target of Trolox in the Wnt pathway is not fully elucidated, its antioxidant properties may contribute to the modulation of this pathway, as redox status can influence Wnt signaling components.
Experimental Workflow for TEAC Assay
The Trolox Equivalent Antioxidant Capacity (TEAC) assay is a common method to measure the antioxidant capacity of a sample. The workflow involves the generation of the ABTS radical cation (ABTS•⁺), which has a blue-green color, and then measuring the decolorization upon the addition of an antioxidant.
Experimental Protocols
This section provides detailed methodologies for key experiments where Trolox is used as a standard.
Trolox Equivalent Antioxidant Capacity (TEAC) Assay
This protocol is adapted from widely used methods for determining the total antioxidant capacity of a sample.
Materials:
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Trolox
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2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
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Potassium persulfate
-
Ethanol or Phosphate (B84403) Buffered Saline (PBS)
-
96-well microplate
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Microplate reader
Procedure:
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Preparation of ABTS Radical Cation (ABTS•⁺) Solution:
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Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the ABTS and potassium persulfate solutions in a 1:1 (v/v) ratio.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will form the ABTS•⁺ stock solution.
-
-
Preparation of ABTS•⁺ Working Solution:
-
On the day of the assay, dilute the ABTS•⁺ stock solution with ethanol or PBS (pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.
-
-
Preparation of Trolox Standards and Samples:
-
Prepare a stock solution of Trolox in a suitable solvent (e.g., ethanol).
-
From the stock solution, prepare a series of Trolox standards with concentrations ranging from 0 to 500 µM.
-
Prepare solutions of the test samples in the same solvent.
-
-
Assay:
-
Add 20 µL of the Trolox standards, sample solutions, or a solvent blank to the wells of a 96-well microplate.
-
Add 200 µL of the ABTS•⁺ working solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the ABTS•⁺ radical for each standard and sample using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100
-
Plot a standard curve of percentage inhibition versus the concentration of the Trolox standards.
-
Determine the TEAC value of the samples by comparing their percentage inhibition to the Trolox standard curve. The results are expressed as µmol of Trolox equivalents per gram or milliliter of the sample.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the stable DPPH free radical.
Materials:
-
Trolox
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution:
-
Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.
-
-
Preparation of Trolox Standards and Samples:
-
Prepare a stock solution of Trolox in methanol or ethanol.
-
Prepare a series of Trolox standards with varying concentrations.
-
Prepare solutions of the test samples in the same solvent.
-
-
Assay:
-
Add 100 µL of the Trolox standards, sample solutions, or a solvent blank to the wells of a 96-well microplate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity.
-
Plot a standard curve of scavenging activity versus the concentration of Trolox standards.
-
Determine the antioxidant capacity of the samples in terms of Trolox equivalents.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
-
Trolox
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
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96-well microplate
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Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.
-
-
Preparation of Trolox Standards and Samples:
-
Prepare a stock solution of Trolox and a series of standards.
-
Prepare solutions of the test samples.
-
-
Assay:
-
Add 20 µL of the Trolox standards, sample solutions, or a blank to the wells of a 96-well microplate.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve by plotting the absorbance of the Trolox standards against their concentrations.
-
Determine the FRAP value of the samples from the standard curve, expressed as Trolox equivalents.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Materials:
-
Trolox
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a working solution of fluorescein by diluting the stock solution.
-
Prepare a stock solution of Trolox and a series of standards.
-
Prepare the AAPH solution fresh before use.
-
-
Assay:
-
Add 25 µL of the Trolox standards, sample solutions, or a blank to the wells of a black 96-well microplate.
-
Add 150 µL of the fluorescein working solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
Immediately begin measuring the fluorescence kinetically (e.g., every 1-2 minutes for 60-90 minutes) with excitation at 485 nm and emission at 520 nm.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence decay of each well.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of the standards and samples.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Determine the ORAC value of the samples from the standard curve, expressed as Trolox equivalents.
-
Conclusion
Trolox is an indispensable tool in antioxidant research. Its water solubility, well-defined antioxidant mechanism, and stability make it an ideal standard for quantifying the antioxidant capacity of a wide range of substances. The detailed protocols and data presented in this guide are intended to support researchers, scientists, and drug development professionals in the effective application of Trolox in their work, fostering a deeper understanding of oxidative stress and the development of novel antioxidant-based therapies.
